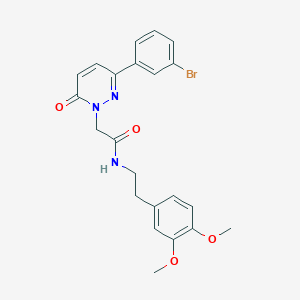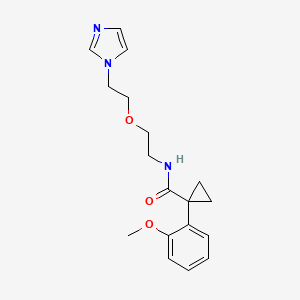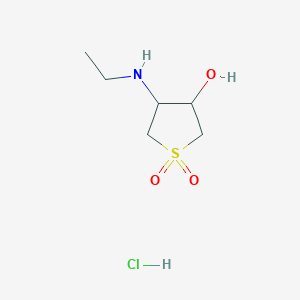![molecular formula C34H26N2O3 B2667245 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 303099-40-3](/img/structure/B2667245.png)
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C34H26N2O3 and its molecular weight is 510.593. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Compounds similar to N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide have been synthesized and tested for their antimicrobial properties. For example, acylthiourea derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen. Compounds with iodine and nitro substituents favored antimicrobial activity against Gram-negative bacterial strains, while those with electron-donating groups like methyl and ethyl showed higher inhibitory effects against Gram-positive and fungal strains (Limban et al., 2011).
Material Science and Catalysis
In material science, derivatives related to this compound have been utilized in the synthesis of novel materials and as catalysts in chemical reactions. For instance, semiaromatic polyamides containing carboxyl units have been developed, showing high glass transition temperatures and potential as compatibilizers in composite materials. These copolymers exhibited failure strength and storage moduli indicating good thermal mechanical performance, which could be beneficial for improving interfacial adhesion force in composite materials (Zhang et al., 2017).
Organic Synthesis Methodologies
In organic synthesis, benzamide derivatives have been employed in chemoselective N-benzoylation of aminophenols, showcasing their relevance in producing biologically interesting compounds. The process involves the formation of thiourea followed by elimination of thiocyanic acid, triggered by intramolecular nucleophilic attack, demonstrating the compound's utility in facilitating complex synthetic routes (Singh et al., 2017).
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(4-phenylbenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O3/c1-23-16-21-31(29(22-23)32(37)26-12-6-3-7-13-26)36-34(39)28-14-8-9-15-30(28)35-33(38)27-19-17-25(18-20-27)24-10-4-2-5-11-24/h2-22H,1H3,(H,35,38)(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHCJUWKMESQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(adamantan-1-yl)propyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2667165.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2667166.png)
![1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2667167.png)
![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2667169.png)
![6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2667170.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2667172.png)




![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2667181.png)


